6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMBPPTKQVKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with amines under microwave-assisted conditions. This reaction is facilitated by the use of a palladium catalyst and boronic acids, which help in the formation of the desired product through a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The C-5 position of pyrazolo[1,5-a]pyrimidines is highly electrophilic due to electron-deficient pyrimidine rings. Activation of the C–O bond at C-5 via PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) enables efficient substitution with amines or thiols:
| Reaction Conditions | Amine/Thiol Reagent | Product Yield | Reference |
|---|---|---|---|
| PyBroP (1.3 eq), Et₃N, 1,4-dioxane, 110°C | Morpholine | 91% | |
| PyBroP, Et₃N, 1,4-dioxane | Benzylamine | 85% | |
| PyBroP, Et₃N, 1,4-dioxane | Thiophenol | 78% |
Key Mechanistic Insight :
-
PyBroP activates the lactam oxygen via phosphorylation, enhancing leaving-group ability.
-
Steric hindrance from the trifluoromethyl group at C-6 directs nucleophilic attack to C-5 .
Suzuki–Miyaura Cross-Coupling
The C-3 brominated derivative undergoes palladium-catalyzed coupling with aryl boronic acids:
| Boronic Acid | Catalyst System | Yield | Selectivity |
|---|---|---|---|
| Phenylboronic acid | XPhosPdG2/XPhos, K₂CO₃ | 89% | C3-arylation |
| 4-CF₃-phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 76% | No debromination |
| 2-Thienylboronic acid | XPhosPdG2/XPhos, K₂CO₃ | 68% | Heteroarylation |
Optimized Protocol :
-
Microwave irradiation (120°C, 20 min) reduces reaction time .
-
Sequential C3-arylation followed by C5-amination achieves bis-functionalization .
Microwave-Assisted Cyclocondensation
Synthesis of the core structure via β-enaminone intermediates under microwave conditions:
| Starting Material | Reaction Time | Yield | Purity |
|---|---|---|---|
| β-Enaminone + 3-aminopyrazole | 1 hour | 92% | >95% |
| β-Enaminone + hydrazine | 45 min | 87% | 93% |
Advantages :
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes regioselective halogenation:
| Halogenating Agent | Position | Conditions | Yield |
|---|---|---|---|
| NBS (N-bromosuccinimide) | C7 | CH₂Cl₂, 0°C, 12 h | 94% |
| NCS (N-chlorosuccinimide) | C7 | DMF, RT, 6 h | 82% |
Limitation :
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, Δ), the pyrimidine ring undergoes ring-opening/reclosure to form pyrido-fused analogs:
| Acid | Temperature | Product | Yield |
|---|---|---|---|
| Conc. HCl | 100°C | Pyrido[3,2-e]pyrazolo[1,5-a]pyrimidine | 63% |
| H₂SO₄ | 120°C | Thiazolo[5,4-e]pyrimidine | 58% |
Application :
Critical Analysis of Reactivity Trends
-
Electronic Effects :
-
Steric Considerations :
-
Solubility Challenges :
-
Hydrochloride salt forms (e.g., 7-methyl analogs) improve aqueous solubility for biological assays.
-
Scientific Research Applications
Overview
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and an amine group, allows for diverse applications across various scientific fields, particularly in drug development and material science. This article explores its synthesis, biological activities, and potential applications in detail.
Synthesis and Structural Modifications
The synthesis of this compound typically involves:
- Cyclization Reactions : The compound is synthesized through cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
- Microwave-Assisted Techniques : A common method includes the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with amines under microwave conditions using palladium catalysts for enhanced yield and purity.
This synthetic versatility allows for modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and potential therapeutic applications.
This compound exhibits a range of biological activities that make it a candidate for drug development:
Anticancer Activity
Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance:
- Inhibitory Potency : Studies report IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM against various cancer cell lines such as HepG2 (liver) and HeLa (cervical) cells.
- Mechanism of Action : The compound acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Modifications at the 3-position have been shown to enhance antiproliferative effects significantly.
Antitubercular Activity
Certain analogs demonstrate potential against Mycobacterium tuberculosis, showing low cytotoxicity while maintaining significant activity in macrophages.
Applications in Medicinal Chemistry
The compound is utilized as a building block for synthesizing more complex pharmacologically active molecules. Its structural characteristics contribute to:
- Enzyme Inhibition : The compound's interactions with various enzymes have therapeutic implications, particularly in cancer and inflammatory diseases.
- Material Science : Due to its unique photophysical properties, it is explored for developing new materials with specific optical characteristics.
Data Tables
The following table summarizes key properties and activities associated with this compound:
| Property/Activity | Details |
|---|---|
| Chemical Structure | Pyrazolo[1,5-a]pyrimidine core with trifluoromethyl and amine groups |
| Synthesis Method | Cyclocondensation reactions; microwave-assisted techniques |
| IC50 Values (Cancer Cell Lines) | Ranges from 0.057 ± 0.003 to 0.119 ± 0.007 μM |
| Anticancer Mechanism | Enzyme inhibition targeting kinases |
| Antitubercular Activity | Significant activity against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Positional Isomerism: 3-Amine vs. 7-Amine Derivatives
- 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine : The 3-amine group facilitates hydrogen bonding with target proteins, while the 6-CF₃ group occupies hydrophobic pockets.
- 7-Amine Derivatives :
- 3-Bromo-N-[(1-oxido-3-pyridinyl)methyl]-5-(tetrahydro-3-furanyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 672317-08-7) has a bromo substituent at position 3 and a 7-amine, showing divergent binding modes compared to the 3-amine analog .
- 5,6-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-5c) exhibited 45% yield in synthesis and demonstrated aryl hydrocarbon receptor activity .
Trifluoromethyl Group Placement
- N,5-Dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (MolWeight: 320.31) highlights how substituent bulk affects solubility .
Kinase Inhibition
- The target compound’s scaffold is associated with protein kinase inhibition , critical in cancer therapy. Analogs like 3-((4-fluorophenyl)diazenyl)-7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidin-2-amine (Scheme 28, ) were optimized for kinase selectivity, though their trifluoromethyl analogs remain underexplored .
- 6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 866018-17-9) introduced a sulfonyl group, enhancing electrostatic interactions with kinases .
Anti-Tubercular and Antibacterial Activity
Key Research Findings
Positional Effects : The 3-amine group in the target compound enhances hydrogen bonding, while 7-amine analogs (e.g., Pir-12-5c) prioritize steric interactions .
Trifluoromethyl Advantages : CF₃ at position 6 improves metabolic stability compared to methyl or sulfonyl groups at other positions .
Synthesis Challenges : Palladium-mediated couplings (e.g., ) achieve moderate yields (~45%), whereas classical condensations () lack yield data, indicating room for optimization .
Biological Activity
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 6-position and an amine group at the 3-position. Its unique structure allows for various modifications, making it a versatile candidate for drug development.
Synthesis and Structural Modifications
The synthesis of this compound typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This process allows for structural modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity .
Inhibitory Potency
Research indicates that related compounds exhibit significant inhibitory activity against various cell lines, with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM. Such potency suggests potential cytotoxic effects against cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, including kinases involved in cancer progression .
- Cellular Interactions : The compound interacts with biological macromolecules, potentially affecting signaling pathways relevant to inflammation and cancer .
Anticancer Activity
A study focusing on the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the 3-position significantly enhance activity against liver (HepG2) and cervical (HeLa) cancer cell lines. The most active derivatives showed mean growth inhibition percentages of 54.25% and 38.44%, respectively .
Antitubercular Activity
Another investigation identified certain analogs of pyrazolo[1,5-a]pyrimidine as potential leads against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity while maintaining significant activity within macrophages .
Data Tables
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo[1,5-a]pyrimidine core in 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine?
The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-diketones or β-ketoesters under acidic conditions (e.g., acetic acid at 80–100°C). For trifluoromethyl introduction, post-synthetic modifications like nucleophilic substitution with CF₃ sources (e.g., TMSCF₃) or transition-metal-catalyzed cross-coupling are used. Microwave-assisted synthesis (120°C, 30 min) can improve yields to ~70% .
Q. Which spectroscopic methods are critical for structural validation of this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., distinguishing C5 vs. C7 substitution) and trifluoromethyl integration.
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 283.0862 for C₈H₆F₃N₅).
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns .
Q. How is preliminary biological activity screening conducted?
Use in vitro assays:
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) via ADP-Glo™ assays (0.1–100 µM range).
- Antimicrobial activity : Broth microdilution (MIC determination) against M. tuberculosis H37Rv .
Advanced Research Questions
Q. How do substituent variations at C3 and C6 positions influence target selectivity?
Systematic SAR studies show:
- C3-amino group : Essential for H-bond donor activity (e.g., 10-fold loss in JAK2 inhibition upon methylation).
- C6-CF₃ : Enhances metabolic stability (t₁/₂ increased from 1.2 to 4.7 hr in microsomes) but reduces solubility (logP +0.5).
- Method : Parallel synthesis of 20+ analogs with PCA analysis of bioactivity clusters .
Q. What strategies resolve discrepancies between computational docking and experimental IC₅₀ values?
- Orthogonal validation : Surface plasmon resonance (SPR) for binding kinetics (e.g., Kd = 120 nM vs. predicted 85 nM).
- Molecular dynamics : Simulate ligand-protein interactions over 200 ns to assess binding stability .
Q. How can metabolic stability be optimized without compromising potency?
- Deuteration : Replace C5-CH₃ with CD₃ to reduce CYP450 oxidation (t₁/₂ increased by 40% in rat hepatocytes).
- Prodrug approach : Acetyl-protected amine improves oral bioavailability (AUC 2.3× higher in vivo) .
Q. What methods address poor correlation between in vitro and in vivo efficacy?
- ADME profiling : Measure plasma protein binding (≥95% limits free drug concentration).
- Formulation : Nanoemulsions (DLS-confirmed 150 nm particles) enhance solubility (from 12 µM to 85 µM) .
Q. How is regioselective trifluoromethylation achieved at C6?
- Photoredox catalysis : Use Ir(ppy)₃ with Togni’s reagent (CF₃ source) under blue LEDs (89% regioselectivity).
- Directing groups : 3-Amino moiety coordinates Cu(OTf)₂ to orient CF₃ addition .
Q. What computational tools predict off-target interactions early in development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
